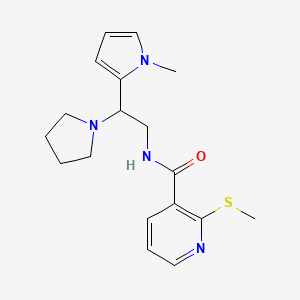![molecular formula C15H22N2O B2491523 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 2126159-81-5](/img/structure/B2491523.png)
9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques : A study by Martin‐Lopez and Bermejo‐Gonzalez (1994) detailed the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decane-2-one and 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decane-2-one from (D,L)-pipecolinic acid, using diphenylphosphorazidate (DPPA) for decarbonylation. This research provides a method for creating spiro compounds, including 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
Oxidative Cyclization : Another study by the same authors in 1998 explored the synthesis of similar compounds through oxidative cyclization of olefinic precursors, demonstrating a technique for constructing azaspiro[4.5]decane systems (Martin‐Lopez & Bermejo, 1998).
Stereochemistry Analysis : In 2004, Guerrero-Alvarez et al. investigated the relative configuration of various 1,4-diazaspiro[4.5]decanes, including this compound, using NMR techniques. This study is significant for understanding the stereochemical properties of such compounds (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Synthesis of Spirolactams : Martín and Bermejo (1995) described the synthesis of α,β-unsaturated spirolactams by intramolecular cyclization of N-acyliminium ions, an approach relevant to the creation of compounds like this compound (Martín & Bermejo, 1995).
Crystallographic Analysis : Research by Rohlíček et al. (2010) on alaptide, a related compound, using synchrotron powder diffraction data, provides insights into the molecular and crystal structure of spiro compounds, which is crucial for understanding their chemical properties (Rohlíček, Maixner, Pažout, Hušák, Cibulková, & Kratochvíl, 2010).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
9-benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-9-17(10-14-5-3-2-4-6-14)12-15(18-13)7-8-16-11-15/h2-6,13,16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFGLKSVHNKOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCNC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)





![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)
![4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2491453.png)

![2-[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2491456.png)
![(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)
![4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2491463.png)
